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Compound of Interest

Compound Name: DMTr-dH2U-amidite

Cat. No.: B13725904 Get Quote

An In-Depth Technical Guide to DMTr-dH2U-amidite for Researchers and Drug Development

Professionals

CAS Number: 151503-28-5
This technical guide provides comprehensive information on 5'-O-Dimethoxytrityl-5,6-

dihydrouridine-3'-O-(N,N-diisopropyl) phosphoramidite (DMTr-dH2U-amidite), a key reagent

for the synthesis of oligonucleotides containing the modified nucleoside 5,6-dihydrouridine

(dH2U). This document is intended for researchers, scientists, and professionals in the field of

drug development who are working with or considering the use of dH2U-modified

oligonucleotides.

Introduction to Dihydrouridine (dH2U)
5,6-Dihydrouridine is a non-canonical pyrimidine nucleoside that results from the enzymatic

reduction of uridine by dihydrouridine synthases (DUS)[1]. It is a common modification found in

the D-loop of transfer RNA (tRNA) and has also been identified in messenger RNA (mRNA)[2]

[3]. The absence of the C5-C6 double bond in the uracil ring imparts unique structural

properties to dH2U. Unlike the planar structure of uridine, the dihydrouracil base is non-planar,

which disrupts base stacking and increases the conformational flexibility of the RNA

backbone[4][5]. This inherent flexibility can influence RNA folding, stability, and its interactions

with proteins and other nucleic acids.

The incorporation of dH2U into synthetic oligonucleotides allows for the investigation of its

biological roles and the development of novel therapeutic and diagnostic agents. DMTr-dH2U-
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amidite is the standard chemical building block used for the site-specific introduction of dH2U

into oligonucleotides via automated solid-phase synthesis.

Physicochemical Properties of DMTr-dH2U-amidite
A summary of the key physicochemical properties of DMTr-dH2U-amidite is presented in the

table below.

Property Value

CAS Number 151503-28-5

Molecular Formula C₃₉H₄₇N₄O₇P

Molecular Weight 714.8 g/mol

Appearance White to off-white solid

Purity Typically >98% (HPLC)

Solubility Soluble in anhydrous acetonitrile

Storage Conditions -20°C, under inert atmosphere (e.g., Argon)

Experimental Protocols
Oligonucleotide Synthesis using DMTr-dH2U-amidite
The incorporation of DMTr-dH2U-amidite into a growing oligonucleotide chain follows the

standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. A general

protocol is outlined below.

Materials:

DMTr-dH2U-amidite

Anhydrous acetonitrile

Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent,

deblocking solution)
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Controlled Pore Glass (CPG) solid support

Protocol:

Preparation of DMTr-dH2U-amidite Solution: Dissolve DMTr-dH2U-amidite in anhydrous

acetonitrile to the desired concentration (typically 0.1 M). Ensure the solution is prepared

under an inert atmosphere to prevent moisture contamination.

Automated Synthesis Cycle:

Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is

removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in

dichloromethane.

Coupling: The prepared DMTr-dH2U-amidite solution is activated by an activator (e.g., 5-

ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) and delivered to the synthesis

column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the

growing oligonucleotide chain. For modified phosphoramidites like DMTr-dH2U-amidite,

an extended coupling time (e.g., 2-5 minutes) is recommended to ensure high coupling

efficiency. A double coupling step can also be employed to maximize the incorporation of

this modified base.

Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g.,

acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in

subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using an oxidizing agent, typically an iodine solution.

Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until

the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved

from the solid support and the protecting groups on the nucleobases and phosphate

backbone are removed using a concentrated ammonium hydroxide solution or a mixture of

ammonium hydroxide and methylamine.
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Purification: The crude oligonucleotide is purified using standard methods such as reverse-

phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Detection of Dihydrouridine in RNA
For researchers investigating the biological function of dH2U-containing oligonucleotides,

several methods are available to detect this modification. D-Seq and Rho-seq are high-

throughput sequencing methods that can map dihydrouridine sites in RNA. These methods are

based on the chemical properties of dihydrouridine.

A simplified workflow for D-Seq is as follows:

RNA Isolation and Fragmentation: Isolate the RNA of interest and fragment it to a suitable

size.

Borohydride Reduction: Treat the RNA with sodium borohydride (NaBH₄). This reduces

dihydrouridine to tetrahydrouridine, which acts as a stop for reverse transcriptase.

Reverse Transcription: Perform reverse transcription on the treated RNA. The reverse

transcriptase will stall at the position of the tetrahydrouridine.

Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA

fragments and perform high-throughput sequencing.

Data Analysis: The sites of dihydrouridine are identified by mapping the 3' ends of the

sequencing reads, which correspond to the positions of reverse transcriptase termination.

Quantitative Data
The performance of DMTr-dH2U-amidite in oligonucleotide synthesis is comparable to

standard phosphoramidites, although specific optimization may be required.
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Parameter Typical Value/Observation

Coupling Efficiency

>98% with optimized coupling times. Factors

influencing efficiency include the purity of the

amidite and reagents, the choice of activator,

and the coupling time.

Stability of dH2U-containing Oligonucleotides

Oligonucleotides containing dH2U exhibit

altered thermal stability compared to unmodified

oligonucleotides. The presence of dH2U can

destabilize A-form helical structures due to its

non-planar base and preference for a C2'-endo

sugar pucker, which increases local flexibility.

However, in certain contexts, it can contribute to

the correct folding of RNA structures like

hairpins. The stability of oligonucleotides is also

dependent on storage conditions, with storage

at -20°C in a buffered solution providing the

longest shelf life.

Visualizations
Signaling Pathway and Structural Impact
The following diagram illustrates the enzymatic synthesis of dihydrouridine from uridine by

dihydrouridine synthase (DUS) and the subsequent structural impact on the RNA backbone.
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Enzymatic Synthesis and Structural Impact of Dihydrouridine
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Caption: Enzymatic conversion of uridine to dihydrouridine and its effect on RNA structure.
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Experimental Workflow: Oligonucleotide Synthesis
Cycle
The diagram below outlines the key steps in the solid-phase synthesis of oligonucleotides

using phosphoramidite chemistry.
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Phosphoramidite Oligonucleotide Synthesis Cycle
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Caption: The four main steps of the phosphoramidite synthesis cycle for oligonucleotide

elongation.
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Conclusion
DMTr-dH2U-amidite is an essential tool for the synthesis of oligonucleotides containing the

functionally significant 5,6-dihydrouridine modification. Understanding its properties, optimizing

its incorporation into synthetic oligonucleotides, and leveraging appropriate analytical

techniques are crucial for advancing research and development in RNA therapeutics and

diagnostics. This guide provides a foundational understanding for professionals working in

these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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